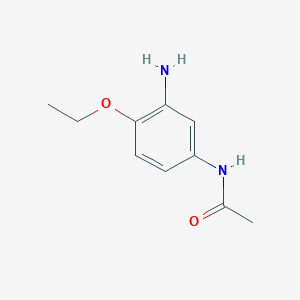

N-(3-Amino-4-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(3-amino-4-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10-5-4-8(6-9(10)11)12-7(2)13/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXFAVHDQCHWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Record name | 3-AMINO-4-ETHOXYACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020053 | |

| Record name | 3-Amino-4-ethoxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-amino-4-ethoxyacetanilide is a brown powder. (NTP, 1992), Brown solid; [CAMEO] | |

| Record name | 3-AMINO-4-ETHOXYACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(3-Amino-4-ethoxyphenyl)acetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

40 °C | |

| Record name | N-(3-Amino-4-ethoxyphenyl)acetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 3-AMINO-4-ETHOXYACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

17026-81-2 | |

| Record name | 3-AMINO-4-ETHOXYACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(3-Amino-4-ethoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17026-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Amino-4-ethoxyphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017026812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(3-amino-4-ethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Amino-4-ethoxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-amino-4-ethoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-AMINO-4-ETHOXYPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W076B0J2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(3-AMINO-4-ETHOXYPHENYL)ACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

257 to 261 °F (NTP, 1992) | |

| Record name | 3-AMINO-4-ETHOXYACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

chemical structure and properties of N-(3-Amino-4-ethoxyphenyl)acetamide

Structural Analysis, Synthesis, and Physicochemical Profiling for Drug Development

Executive Summary

N-(3-Amino-4-ethoxyphenyl)acetamide (CAS 17026-81-2), also known as 3-Amino-4-ethoxyacetanilide , is a critical disubstituted aniline derivative utilized as an intermediate in the synthesis of azo dyes and heterocyclic pharmaceutical scaffolds.[1][2][3][4] Structurally, it represents a "masked" o-phenylenediamine, where the 4-ethoxy group modulates solubility and electronic properties, while the 1-acetamido group serves as a protected amine or a stable handle.

This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis from phenacetin precursors, its spectroscopic signature, and its utility as a precursor for benzimidazole-based therapeutics. Critical safety data regarding its carcinogenicity profile (NTP TR-112) is also detailed to ensure compliant handling in R&D environments.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

The compound is an off-white to beige crystalline solid. Its structure consists of an acetanilide core substituted at the para position with an ethoxy group (phenetidine moiety) and at the meta position with a primary amino group.

| Property | Specification |

| IUPAC Name | N-(3-Amino-4-ethoxyphenyl)acetamide |

| Common Synonyms | 3-Amino-4-ethoxyacetanilide; 3-Amino-p-acetophenetidide |

| CAS Registry Number | 17026-81-2 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| SMILES | CCOC1=C(C=C(C=C1)NC(=O)C)N |

| Appearance | Beige to brown powder (oxidizes upon air exposure) |

| Melting Point | 123°C – 126°C (Technical Grade) [1] |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Insoluble in Water |

| pKa (Calculated) | ~4.5 (Aniline nitrogen), ~15 (Amide nitrogen) |

Structural Elucidation & Spectroscopy

The structural integrity of N-(3-Amino-4-ethoxyphenyl)acetamide is validated through distinct NMR and IR signatures. The presence of the electron-donating ethoxy and amino groups creates a unique shielding pattern on the aromatic ring.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

-

δ 9.60 ppm (s, 1H): Amide -NH - (Broad singlet, exchangeable).

-

δ 6.80 – 7.10 ppm (m, 3H): Aromatic protons. The 1,2,4-substitution pattern results in a doublet (H5), a doublet of doublets (H6), and a doublet (H2). The H2 proton (ortho to acetamido, meta to ethoxy) typically appears most downfield among ring protons.

-

δ 4.80 ppm (br s, 2H): Primary amine -NH ₂.

-

δ 3.95 ppm (q, J=7.0 Hz, 2H): Ethoxy -OCH ₂-.

-

δ 1.98 ppm (s, 3H): Acetyl methyl -CH ₃.

-

δ 1.30 ppm (t, J=7.0 Hz, 3H): Ethoxy methyl -CH₂CH ₃.

Infrared Spectroscopy (FT-IR)

-

3300–3450 cm⁻¹: N-H stretching (Primary amine doublet + Amide).

-

1650–1660 cm⁻¹: C=O stretching (Amide I band).

-

1240 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether).

Synthesis & Manufacturing Pathways

The synthesis of N-(3-Amino-4-ethoxyphenyl)acetamide is classically achieved via the selective reduction of its nitro-precursor. This pathway ensures the preservation of the acetamido group while converting the nitro group to the primary amine.

Reaction Scheme

The following diagram illustrates the nitration of Phenacetin followed by selective reduction.

Figure 1: Synthetic pathway from Phenacetin to N-(3-Amino-4-ethoxyphenyl)acetamide via nitration and reduction.[1]

Experimental Protocol: Catalytic Hydrogenation

Note: This protocol assumes the starting material is 3-nitro-4-ethoxyacetanilide.

-

Preparation: Dissolve 10.0 g of 3-nitro-4-ethoxyacetanilide in 150 mL of Ethanol (95%).

-

Catalyst Loading: Add 0.5 g of 10% Palladium on Carbon (Pd/C) under an inert nitrogen atmosphere.

-

Hydrogenation: Transfer the mixture to a Parr shaker or autoclave. Pressurize to 40 psi H₂. Agitate at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1) for the disappearance of the yellow nitro compound.

-

Workup: Filter the catalyst through a Celite pad. Wash the pad with warm ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The product typically crystallizes upon cooling or addition of diethyl ether.

-

Purification: Recrystallize from ethanol/water if necessary to remove trace azo-impurities.

Applications in Drug Development

This compound serves as a versatile "Privileged Scaffold" in medicinal chemistry. Its ortho-amino-ethoxy motif is a precursor to benzoxazines, while the ortho-diamine equivalent (accessible via hydrolysis) leads to benzimidazoles.

Key Application: Benzimidazole Synthesis

The primary amino group at position 3 can react with aldehydes or carboxylic acids to form benzimidazole derivatives, a class of compounds known for anthelmintic, proton pump inhibitor, and anticancer activities.

Figure 2: Divergent synthetic applications of the 3-amino-4-ethoxyacetanilide scaffold.

Safety & Toxicology (E-E-A-T)

Critical Warning: As an aniline derivative and a structural analog of Phenacetin, this compound carries significant toxicological risks that must be managed in a laboratory setting.

-

Carcinogenicity: The National Toxicology Program (NTP) conducted a bioassay (TR-112) on 3-Amino-4-ethoxyacetanilide. It was found to be carcinogenic in male B6C3F1 mice , causing follicular-cell carcinomas of the thyroid gland [1].[5]

-

Target Organs: Thyroid, Liver, Kidneys.

-

Handling Precautions:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

-

Disposal: Incineration is the required disposal method. Do not release into aqueous waste streams.

-

References

-

National Toxicology Program (NTP). (1978). Bioassay of 3-Amino-4-ethoxyacetanilide for Possible Carcinogenicity (CAS No. 17026-81-2).[5] Technical Report Series No. 112.

-

PubChem. (n.d.).[4][6] N-(3-Amino-4-ethoxyphenyl)acetamide Compound Summary. National Library of Medicine.

-

ChemicalBook. (2025). N-(3-Amino-4-ethoxyphenyl)acetamide Properties and Synthesis.

Sources

- 1. N-(3-amino-4-ethoxyphenyl)acetamide | CAS#:17026-81-2 | Chemsrc [chemsrc.com]

- 2. epa.gov [epa.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. N-(3-amino-4-ethoxyphenyl)acetamide | C10H14N2O2 | CID 28207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Abstract for TR-112 [ntp.niehs.nih.gov]

- 6. 3'-Nitro-p-acetophenetidide | C10H12N2O4 | CID 15685 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS 17026-81-2 physical and chemical characteristics

[8]

PART 4: HANDLING, SAFETY & TOXICOLOGY

Critical Safety Warning: This compound is classified as a Carcinogen (Category 2) and an Irritant . It serves as a positive control in carcinogenicity bioassays.

Toxicological Profile

-

Carcinogenicity: The National Toxicology Program (NTP) bioassays demonstrated that 3-amino-4-ethoxyacetanilide is carcinogenic in male B6C3F1 mice , specifically causing follicular-cell carcinomas of the thyroid gland [1].

-

Genotoxicity: It has shown mutagenic potential in Salmonella typhimurium strains (Ames test) with metabolic activation, indicating it requires enzymatic conversion (likely N-hydroxylation) to exert genotoxic effects.

-

Target Organs: Thyroid, Liver.

Handling Protocol

-

Engineering Controls: Handle only in a certified chemical fume hood. Use a glove box for weighing powder to prevent dust generation.

-

PPE:

-

Respiratory: N95 or P100 respirator if dust formation is possible outside a hood.

-

Skin: Double nitrile gloves (0.11 mm minimum thickness).

-

Eyes: Chemical safety goggles.

-

-

Spill Response: Do not dry sweep. Dampen with water or ethanol to suppress dust, then collect into a sealed hazardous waste container. Incineration is the preferred disposal method.

PART 5: APPLICATIONS IN RESEARCH

Dye Chemistry (Coupling Component)

Researchers use CAS 17026-81-2 to synthesize azo dyes. The free amino group at position 3 acts as a nucleophile or can be diazotized itself (though less common than coupling).

-

Mechanism: The compound couples with diazonium salts to form azo linkages (-N=N-), creating extended conjugated systems responsible for color (typically yellows and browns).

Pharmaceutical Impurity Reference

In the analysis of older analgesic formulations or derivatives of phenetidine, this compound serves as a reference standard for Process Related Impurities (PRIs) .

-

Analytical Method (HPLC):

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: UV at 254 nm.

-

Retention Time: Elutes earlier than Phenacetin due to the polarity of the free amino group.

-

References

-

National Toxicology Program (NTP). (1992).[5] NTP Chemical Repository Database: 3-Amino-4-ethoxyacetanilide. National Institutes of Health.[5]

-

PubChem. (2025).[5][6] N-(3-amino-4-ethoxyphenyl)acetamide (CID 28207). National Library of Medicine.[5] [5]

-

U.S. EPA. (2025). CompTox Chemicals Dashboard: Acetamide, N-(3-amino-4-ethoxyphenyl)-. Environmental Protection Agency.

-

ChemicalBook. (2025). 17026-81-2 Product Properties and Suppliers.

Sources

- 1. 614-80-2|N-(2-Hydroxyphenyl)acetamide|BLD Pharm [bldpharm.com]

- 2. 2623-33-8|4-Acetamidophenyl acetate|BLD Pharm [bldpharm.com]

- 3. Diacetamate (2623-33-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. biddlesawyer.com [biddlesawyer.com]

- 5. N-(3-amino-4-ethoxyphenyl)acetamide | C10H14N2O2 | CID 28207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3'-Amino-4'-methoxyacetanilide | C9H12N2O2 | CID 80779 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Determining the Organic Solvent Solubility of N-(3-Amino-4-ethoxyphenyl)acetamide

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from a promising molecule to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. This guide provides an in-depth, practical framework for researchers, scientists, and drug development professionals to determine the solubility of N-(3-Amino-4-ethoxyphenyl)acetamide in organic solvents. While publicly available quantitative data for this specific compound is scarce, this document serves as a comprehensive manual, outlining the necessary experimental protocols, theoretical underpinnings, and data analysis techniques required to generate this crucial dataset in a laboratory setting. By treating N-(3-Amino-4-ethoxyphenyl)acetamide as a case study, we will explore the methodologies and scientific rationale that can be applied to a wide array of pharmaceutical compounds.

Understanding N-(3-Amino-4-ethoxyphenyl)acetamide: A Physicochemical Profile

N-(3-Amino-4-ethoxyphenyl)acetamide, with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol , is a brown powder.[1][2][] Its structure, featuring an acetamide group, an amino group, and an ethoxy group on a phenyl ring, suggests a molecule with the capacity for both hydrogen bonding and hydrophobic interactions. This duality is key to understanding its solubility behavior in various organic solvents.

Table 1: Physicochemical Properties of N-(3-Amino-4-ethoxyphenyl)acetamide

| Property | Value | Source |

| Molecular Formula | C10H14N2O2 | [2] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Brown powder | [1][] |

| Melting Point | 125-127 °C (257-261 °F) | [1] |

| Water Solubility | < 0.1 mg/mL at 21 °C (70 °F) | [1] |

The compound is reported to be insoluble in water and may be sensitive to air and light.[1][2] This low aqueous solubility is a common challenge in pharmaceutical development and underscores the importance of exploring its solubility in organic and mixed-solvent systems for potential formulation strategies.

The Science of Solubility: Guiding Principles

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a fundamental starting point.[4] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For a solute to dissolve, the energy released from the formation of solute-solvent bonds must be sufficient to overcome the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.

Several factors influence the solubility of a compound like N-(3-Amino-4-ethoxyphenyl)acetamide:

-

Polarity of the Solvent: The presence of both hydrogen bond donors (the amino and amide groups) and a relatively non-polar ethyl group suggests that its solubility will vary significantly across solvents of different polarities.

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature, as the additional energy helps to overcome the crystal lattice energy.

-

pH: For ionizable compounds, pH can dramatically affect solubility. N-(3-Amino-4-ethoxyphenyl)acetamide has a basic amino group that can be protonated at low pH, potentially increasing its solubility in acidic aqueous media.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[5] This thermodynamic method involves adding an excess amount of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.

Detailed Experimental Protocol

Materials and Equipment:

-

N-(3-Amino-4-ethoxyphenyl)acetamide (analytical grade)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), ethyl acetate, acetonitrile) of high purity.

-

Scintillation vials or other suitable sealed containers.

-

An orbital shaker or incubator shaker with temperature control.

-

A centrifuge.

-

Syringe filters (e.g., 0.22 µm PTFE).

-

Analytical balance.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes.

Step-by-Step Methodology:

-

Preparation of Solvent: Ensure all organic solvents are of high purity to avoid interferences in the analysis.

-

Addition of Excess Solute: To a series of vials, add a known volume of each organic solvent. Then, add an excess amount of N-(3-Amino-4-ethoxyphenyl)acetamide to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The mixture should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being carried over into the analytical sample.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of N-(3-Amino-4-ethoxyphenyl)acetamide.

Workflow for Shake-Flask Solubility Determination

Sources

Navigating the Safety Landscape of 3-Amino-4-ethoxyacetanilide: An In-depth Technical Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of every chemical intermediate is paramount. This guide provides an in-depth technical overview of the safety data for 3-Amino-4-ethoxyacetanilide (CAS No. 17026-81-2), a compound utilized in various synthetic pathways. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety information with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of research.

Chemical Identity and Physicochemical Properties

A foundational aspect of chemical safety is a clear understanding of the substance's identity and physical characteristics. This knowledge informs proper handling, storage, and emergency response procedures.

| Property | Value | Source |

| IUPAC Name | N-(3-amino-4-ethoxyphenyl)acetamide | PubChem[1] |

| Synonyms | 3-Amino-4-ethoxy-N-phenylacetamide, N-(3-amino-4-ethoxyphenyl) acetamide, 3-amino-p-acetophenetidin | National Toxicology Program[2] |

| CAS Number | 17026-81-2 | PubChem[1] |

| Molecular Formula | C10H14N2O2 | National Toxicology Program[2] |

| Molecular Weight | 194.23 g/mol | National Toxicology Program[2] |

| Appearance | Brown powder | PubChem[1] |

| Melting Point | 257 to 261 °F (125 to 127 °C) | PubChem |

| Solubility | Insoluble in water | PubChem |

Hazard Identification and GHS Classification

3-Amino-4-ethoxyacetanilide is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazard:

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

The corresponding GHS pictogram, signal word, and hazard statement are as follows:

Experimental Protocol: Donning and Doffing PPE

-

Donning:

-

Wash hands thoroughly.

-

Don a clean, full-length lab coat and fasten it completely.

-

Don the first pair of nitrile gloves.

-

Don a second pair of nitrile gloves, ensuring the cuffs of the outer gloves are over the sleeves of the lab coat.

-

Don chemical safety goggles.

-

If required, perform a fit check for a NIOSH-approved respirator.

-

-

Doffing:

-

Remove the outer pair of gloves, peeling them off without touching the exterior with bare skin.

-

Remove the lab coat, folding it inward to contain any potential contamination.

-

Remove safety goggles.

-

Remove the inner pair of gloves.

-

Wash hands thoroughly with soap and water.

-

Storage Requirements

Proper storage is crucial to prevent accidental spills, degradation of the material, and exposure to unauthorized personnel.

-

Designated Storage: Store 3-Amino-4-ethoxyacetanilide in a well-ventilated, cool, and dry area, away from incompatible materials. [3]* Segregation: Due to its carcinogenic properties, it should be stored in a designated area for carcinogens, separate from other chemicals. [4]* Secondary Containment: The primary container should be kept in a clearly labeled, unbreakable secondary container. [4]* Labeling: The storage area and all containers must be clearly labeled with "DANGER: CARCINOGEN" and the appropriate GHS hazard information. [5]

Emergency Procedures

Preparedness for accidental exposure or spills is a non-negotiable aspect of laboratory safety.

First-Aid Measures

Experimental Protocol: First-Aid for Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3]Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. [3]Seek medical attention if irritation develops.

-

Inhalation: Move the individual to fresh air. [3]If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. [3]If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. [3]Seek immediate medical attention.

Spill Response

For any spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

Fire-Fighting Measures

While not highly flammable, 3-Amino-4-ethoxyacetanilide is combustible.

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. [6]* Unsuitable Extinguishing Media: A solid stream of water may scatter the burning powder.

-

Specific Hazards: During a fire, irritating and toxic gases, including nitrogen oxides and carbon oxides, may be generated. [7]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [5]

Stability and Reactivity

Understanding the chemical stability and incompatibilities of 3-Amino-4-ethoxyacetanilide is crucial for preventing hazardous reactions.

-

Chemical Stability: The compound is stable under recommended storage conditions. It may be sensitive to air and light. [1]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [7]

Toxicological Information

As previously highlighted, the most significant toxicological concern is the finding of carcinogenicity in male mice. [2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation. [1]* Germ Cell Mutagenicity: Data not available.

-

Reproductive Toxicity: Data not available.

Ecological Information

Specific ecotoxicity data for 3-Amino-4-ethoxyacetanilide is limited. Therefore, it is imperative to prevent its release into the environment. All waste containing this compound should be treated as hazardous.

Disposal Considerations

Due to its carcinogenicity, all waste containing 3-Amino-4-ethoxyacetanilide must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Experimental Protocol: Waste Disposal

-

Collect all solid waste (contaminated PPE, absorbent materials, etc.) in a designated, sealed, and clearly labeled hazardous waste container.

-

Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

-

Do not mix with other waste streams unless compatibility has been confirmed. [3]4. Arrange for pickup and disposal by a certified hazardous waste management company.

Conclusion

3-Amino-4-ethoxyacetanilide is a valuable chemical intermediate that demands a high level of respect and caution in the laboratory. Its classification as a serious eye irritant and, more critically, as a potential carcinogen, necessitates the implementation of stringent safety protocols. By adhering to the principles of engineering controls, appropriate personal protective equipment, and meticulous handling and disposal procedures, researchers can mitigate the risks associated with this compound and maintain a safe and productive research environment.

References

-

National Toxicology Program. (1978). Bioassay of 3-Amino-4-ethoxyacetanilide for Possible Carcinogenicity (CASRN 17026-81-2) (Technical Report Series No. 112). U.S. Department of Health and Human Services. [Link]

-

University of Delaware. (n.d.). Guidelines For The Safe Use Of Chemical Carcinogens. Environmental Health & Safety. [Link]

-

Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. [Link]

-

Cole-Parmer. (2004, March 4). Material Safety Data Sheet - 3'-Aminoacetanilide Hydrochloride Hydrate, 98%. [Link]

-

University of North Carolina at Chapel Hill. (2024, November 1). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Environment, Health and Safety. [Link]

-

The Sarpong Group, University of California, Berkeley. (2016, October 24). Carcinogens Chemical Class Standard Operating Procedure. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28207, N-(3-amino-4-ethoxyphenyl)acetamide. PubChem. [Link]

Sources

- 1. N-(3-amino-4-ethoxyphenyl)acetamide | C10H14N2O2 | CID 28207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Abstract for TR-112 [ntp.niehs.nih.gov]

- 3. sarponggroup.com [sarponggroup.com]

- 4. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-(3-Amino-4-ethoxyphenyl)acetamide for Drug Development Professionals

This guide provides a comprehensive technical overview of N-(3-Amino-4-ethoxyphenyl)acetamide, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the molecule's fundamental properties, synthesis, characterization, and potential applications within the pharmaceutical landscape. The structure of this guide is tailored to present the information logically, moving from foundational chemical identity to practical, application-oriented insights.

Core Chemical Identity and Physicochemical Properties

N-(3-Amino-4-ethoxyphenyl)acetamide, also known as 3-Amino-4-ethoxyacetanilide, is an aromatic compound containing three key functional groups: a primary amine, an ether (ethoxy), and an acetamide. This unique combination makes it a valuable building block in organic synthesis.

Molecular Structure and Key Identifiers

-

Molecular Formula: C₁₀H₁₄N₂O₂[1]

-

IUPAC Name: N-(3-amino-4-ethoxyphenyl)acetamide[2]

-

CAS Number: 17026-81-2[1]

-

Common Synonyms: 3-Amino-4-ethoxyacetanilide, 2-Amino-4-acetaminifenetol[2]

The strategic placement of the amino and acetamido groups on the phenetidine core offers distinct points for chemical modification, a crucial feature for its use in constructing diverse molecular scaffolds.

Physicochemical Data Summary

The physical and chemical properties of a compound are critical for determining its handling, storage, and reaction conditions. Below is a summary of the key properties of N-(3-Amino-4-ethoxyphenyl)acetamide.

| Property | Value | Source(s) |

| Appearance | Brown powder/solid | [2][3][] |

| Melting Point | 125-127 °C (257-261 °F) | [2] |

| Boiling Point | ~411.5 °C at 760 mmHg (Predicted) | [] |

| Density | ~1.174 g/cm³ (Predicted) | [] |

| Solubility | Insoluble in water.[2][3] Soluble in solvents like ethanol. | |

| Stability | May be sensitive to air and light.[2][3] |

These properties suggest that the compound is a stable solid under standard laboratory conditions but should be stored protected from light and air to prevent potential degradation. Its poor water solubility is typical for aromatic compounds of this size and necessitates the use of organic solvents for reactions and purification.

Synthesis and Purification Workflow

The most logical and commonly implied synthetic route to N-(3-Amino-4-ethoxyphenyl)acetamide involves a two-step process starting from a commercially available precursor. The causality behind this choice lies in the directing effects of the substituents on the aromatic ring, making the regiochemistry of the nitration step predictable and efficient.

Synthetic Pathway Overview

The synthesis begins with the acetylation of 4-ethoxyaniline (p-phenetidine), followed by nitration and subsequent reduction of the nitro group. However, a more direct and regioselective approach starts with the nitration of N-(4-ethoxyphenyl)acetamide, which then requires reduction. The precursor, N-(4-Ethoxy-3-nitrophenyl)acetamide, is readily available, simplifying the process to a single, high-yielding reduction step.[5]

Detailed Experimental Protocol: Reduction of N-(4-Ethoxy-3-nitrophenyl)acetamide

This protocol is a self-validating system; the successful synthesis is confirmed by the distinct physical and analytical characteristics of the final product compared to the starting material.

Materials:

-

N-(4-Ethoxy-3-nitrophenyl)acetamide

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend N-(4-Ethoxy-3-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and water.

-

Addition of Reducing Agent: To the stirred suspension, add iron powder (approx. 3.0 eq). Heat the mixture to a gentle reflux.

-

Initiation: Slowly add concentrated HCl (catalytic amount) dropwise to the refluxing mixture. The reaction is exothermic and the color of the mixture will change, indicating the progress of the reduction. Causality: The acidic medium activates the iron metal for the reduction of the nitro group.

-

Reaction Monitoring: Continue refluxing for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

-

Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Neutralization & Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the mixture with a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude brown solid by recrystallization from an ethanol/water mixture to obtain pure N-(3-Amino-4-ethoxyphenyl)acetamide.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis

While a comprehensive public database of spectra for this specific molecule is limited, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the acetamide methyl group (a singlet), and the amide and amine protons (broad singlets). The aromatic region will be complex due to the substitution pattern, but will confirm the relative positions of the substituents.

-

¹³C NMR (Carbon NMR): The spectrum should display 10 distinct carbon signals corresponding to the molecular formula. Key signals would include the carbonyl carbon of the amide group (~168-170 ppm), the aromatic carbons (some attached to oxygen and nitrogen appearing downfield), the ethoxy carbons, and the methyl carbon of the acetamide group.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups. Expected characteristic peaks include:

-

N-H stretching (primary amine and secondary amide): ~3200-3400 cm⁻¹ (likely two distinct peaks)

-

C=O stretching (amide I band): ~1650-1680 cm⁻¹

-

N-H bending (amide II band): ~1550-1620 cm⁻¹

-

C-O stretching (ether): ~1200-1250 cm⁻¹

-

-

Mass Spectrometry (MS): Electron Spray Ionization (ESI-MS) would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 195.11.

Chromatographic Purity

-

Thin Layer Chromatography (TLC): A standard method for monitoring reaction progress and assessing purity. A mobile phase of ethyl acetate/hexane would be suitable.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase) would be appropriate.

Reactivity, Safety, and Handling

Chemical Reactivity

The molecule's reactivity is governed by its functional groups.

-

Primary Amine: This is the most reactive site for many transformations. It can be readily diazotized and converted into a wide range of other functional groups. It can also undergo acylation, sulfonylation, and alkylation. This functionality is key to its use as an intermediate for azo dyes.[2]

-

Amide Group: The amide is relatively stable but can be hydrolyzed back to the amine under strong acidic or basic conditions.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the strong electron-donating effects of the amino and ethoxy groups.

Safety and Toxicology Summary

-

Hazard Classification: Causes serious eye irritation (H319).[2] It is also listed as a potential mutagen and tumorigen.[2]

-

Handling Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light and air.[2][3]

Applications in Drug Discovery and Development

While its primary documented use is as an intermediate for dyes, the structural motifs within N-(3-Amino-4-ethoxyphenyl)acetamide are highly relevant to medicinal chemistry. Acetamide-bearing compounds are a significant class of medical intermediates used in the synthesis of numerous biologically active molecules.[6]

Scaffold for Active Pharmaceutical Ingredients (APIs)

The aminophenol and acetanilide scaffolds are present in a wide array of pharmaceuticals. This molecule serves as a pre-functionalized starting material for building more complex APIs.

-

Kinase Inhibitors: The aniline and acetanilide frameworks are common cores in many small-molecule kinase inhibitors used in oncology. The primary amine allows for the construction of pyrimidine, purine, or other heterocyclic systems that are crucial for binding to the ATP pocket of kinases.

-

Antimicrobial Agents: The acetamide moiety is found in various compounds with antimicrobial properties.[7] The core structure can be elaborated to explore new antibacterial or antifungal agents.

-

Analgesic and Anti-inflammatory Agents: The related compound, N-(4-hydroxyphenyl)acetamide (paracetamol/acetaminophen), is a widely used analgesic.[8] The scaffold of N-(3-Amino-4-ethoxyphenyl)acetamide provides a template for synthesizing analogs with potentially modulated analgesic or anti-inflammatory properties.[9]

The presence of the ethoxy group can improve pharmacokinetic properties, such as lipophilicity and metabolic stability, compared to a simple hydroxyl group, making this an attractive starting point for lead optimization campaigns.

Conclusion

N-(3-Amino-4-ethoxyphenyl)acetamide is a valuable and versatile chemical intermediate with a well-defined physicochemical profile. Its straightforward synthesis from available precursors and the differential reactivity of its functional groups make it a practical building block for complex molecular architectures. For drug development professionals, its structural similarity to known pharmacophores presents a significant opportunity for its use in the synthesis of novel kinase inhibitors, antimicrobial agents, and other potential therapeutics. Adherence to proper safety and handling protocols is essential when working with this compound.

References

-

PubChem. N-(3-amino-4-ethoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Chemsrc. N-(3-amino-4-ethoxyphenyl)acetamide | CAS#:17026-81-2. [Link]

-

U.S. Environmental Protection Agency (EPA). Acetamide, N-(3-amino-4-ethoxyphenyl)- - Substance Details. [Link]

- Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR).

-

Li, J., et al. (2009). N-(3,4-Diethoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

ResearchGate. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. [Link]

- Verma, V., Yogi, B., & Gupta, S. K. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology.

-

Ghalei, S., et al. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules. [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. N-(3-amino-4-ethoxyphenyl)acetamide | C10H14N2O2 | CID 28207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(3-amino-4-ethoxyphenyl)acetamide | 17026-81-2 [chemicalbook.com]

- 5. N-(3-amino-4-ethoxyphenyl)acetamide | CAS#:17026-81-2 | Chemsrc [chemsrc.com]

- 6. N-(3,4-Diethoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rjptonline.org [rjptonline.org]

literature review of N-(3-Amino-4-ethoxyphenyl)acetamide synthesis routes

The following technical guide details the synthesis of N-(3-Amino-4-ethoxyphenyl)acetamide (CAS: 17026-81-2), a critical intermediate in the manufacture of azo dyes and specific pharmaceutical agents.

This guide prioritizes two primary synthetic pathways: the Nitration-Reduction Route (starting from Phenacetin) and the Selective Acetylation Route (starting from 2,4-Dinitrochlorobenzene).

Target Molecule: N-(3-Amino-4-ethoxyphenyl)acetamide Synonyms: 3-Amino-4-ethoxyacetanilide; 3'-Amino-p-acetophenetidide CAS Registry Number: 17026-81-2 Molecular Formula: C₁₀H₁₄N₂O₂ Molecular Weight: 194.23 g/mol [1]

Retrosynthetic Analysis & Strategy

The synthesis of N-(3-Amino-4-ethoxyphenyl)acetamide relies on the precise manipulation of directing groups on the benzene ring. The target molecule contains three substituents: an acetamido group (-NHAc), an ethoxy group (-OEt), and an amino group (-NH₂).

Strategic Considerations

-

Regioselectivity: The -OEt group is a strong ortho/para activator, while the -NHAc group is a moderate ortho/para activator. In electrophilic aromatic substitution (e.g., nitration), the -OEt group dictates the position of the incoming electrophile.

-

Functional Group Compatibility: The synthesis must avoid hydrolysis of the amide or ether linkages during reduction or nitration steps.

We present two validated routes:

-

Route A (Classical): Nitration of Phenacetin followed by reduction. Best for laboratory scale or when Phenacetin is available.

-

Route B (Industrial): Nucleophilic substitution of 2,4-Dinitrochlorobenzene (DNCB), reduction, and regioselective acetylation. Best for commodity-scale production.

Route A: The Nitration-Reduction Pathway

This route utilizes the strong directing effect of the ethoxy group to install a nitro group at the 3-position of Phenacetin, followed by chemoselective reduction.

Step 1: Nitration of Phenacetin

Reaction: N-(4-ethoxyphenyl)acetamide + HNO₃ → N-(4-ethoxy-3-nitrophenyl)acetamide

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The -OEt group directs the nitronium ion (NO₂⁺) to the ortho position (Position 3).

-

Critical Process Parameter (CPP): Temperature control (<20°C) is vital to prevent dinitration or hydrolysis of the acetamide.

Protocol:

-

Dissolution: Dissolve 10.0 g (56 mmol) of Phenacetin in 40 mL of glacial acetic acid in a three-necked flask equipped with a thermometer and dropping funnel.

-

Cooling: Cool the solution to 5–10°C using an ice-water bath.

-

Nitration: Add a solution of fuming nitric acid (4.0 mL, ~1.1 eq) in 10 mL glacial acetic acid dropwise over 30 minutes. Maintain internal temperature below 15°C.

-

Digestion: Stir at room temperature for 1 hour. A yellow precipitate (N-(4-ethoxy-3-nitrophenyl)acetamide) will form.

-

Quench: Pour the mixture into 200 mL of ice water with vigorous stirring.

-

Isolation: Filter the yellow solid, wash with cold water until neutral, and dry.

-

Yield: ~85-90%

-

Identity Verification: M.P. 103–105°C (Lit. value for 3-nitro isomer).

-

Step 2: Reduction of the Nitro Intermediate

Reaction: N-(4-ethoxy-3-nitrophenyl)acetamide + 3H₂ → N-(3-amino-4-ethoxyphenyl)acetamide + 2H₂O

-

Method: Catalytic Hydrogenation (Cleaner profile) or Béchamp Reduction (Fe/Acid, cheaper).

Protocol (Catalytic Hydrogenation):

-

Setup: Charge a hydrogenation vessel (Parr shaker or autoclave) with 5.0 g of the nitro intermediate, 50 mL of Ethanol/Ethyl Acetate (1:1), and 0.5 g of 10% Pd/C catalyst.

-

Reaction: Pressurize to 40 psi (3 bar) H₂ and shake/stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of yellow nitro spot).

-

Workup: Filter through a Celite pad to remove the catalyst.[2] (Caution: Pd/C is pyrophoric; keep wet).

-

Crystallization: Concentrate the filtrate under reduced pressure. Recrystallize the residue from dilute ethanol or water.

-

Product: White to off-white crystalline powder.

-

Route B: The 2,4-DNCB Route (Selective Acetylation)

This route avoids the use of Phenacetin and builds the molecule from 2,4-dinitrochlorobenzene. It relies on the difference in nucleophilicity between the two amino groups in 2,4-diaminophenetole.

Workflow Overview

-

Ethoxylation: 2,4-DNCB + EtOH/NaOH → 2,4-Dinitrophenetole.

-

Reduction: 2,4-Dinitrophenetole + H₂/Cat → 2,4-Diaminophenetole.

-

Selective Acetylation: 2,4-Diaminophenetole + Ac₂O (1 eq) → N-(3-amino-4-ethoxyphenyl)acetamide.

Mechanism of Selective Acetylation

In 2,4-diaminophenetole, the amino group at position 4 (para to ethoxy) is more nucleophilic than the amino group at position 2 (ortho to ethoxy). The ortho-amine is sterically hindered and deactivated by the inductive effect of the adjacent ethoxy oxygen. Therefore, controlled addition of acetic anhydride selectively acetylates the 4-amino group.

Protocol (Step 3: Selective Acetylation): Prerequisite: Freshly prepared 2,4-diaminophenetole (unstable to oxidation).

-

Preparation: Dissolve 15.2 g (0.1 mol) of 2,4-diaminophenetole in 150 mL of water containing a trace of sodium dithionite (antioxidant).

-

Addition: Cool to 10°C. Add 10.2 g (0.1 mol) of acetic anhydride dropwise over 45 minutes.

-

pH Control: Maintain pH ~4–5. If the solution becomes too acidic, the amine protonates and reactivity drops; if too basic, di-acetylation occurs.

-

Precipitation: The mono-acetylated product (Target) is less soluble than the diamine and will precipitate.

-

Purification: Filter the crude solid. Recrystallize from water/ethanol to remove any traces of the di-acetylated byproduct (2,4-diacetamidophenetole).

Visualization of Pathways

The following diagram illustrates the chemical logic and process flow for both routes.

Caption: Comparative process flow for the synthesis of N-(3-Amino-4-ethoxyphenyl)acetamide via Nitration (Left) and Selective Acetylation (Right).

Comparative Data & Impurity Profile

| Feature | Route A (Nitration) | Route B (Selective Acetylation) |

| Starting Material | Phenacetin | 2,4-Dinitrochlorobenzene |

| Step Count | 2 | 3 |

| Key Challenge | Controlling Temperature during Nitration | Preventing Di-acetylation |

| Major Impurity | 2-Nitro isomer (minor) | 2,4-Diacetamidophenetole |

| Yield (Typical) | 75–80% | 60–70% |

| Scalability | High (Standard Unit Ops) | High (Avoids Nitration safety risks) |

Safety & Handling

-

Nitro Compounds: Intermediates in both routes are potentially explosive if dried and heated. Keep wet during processing.

-

Skin Sensitization: The target amine and its precursors are potential skin sensitizers. Use full PPE (nitrile gloves, respirator).

-

Waste: Route A generates acidic waste (spent mixed acid). Route B generates salt waste (NaCl) and potentially iron sludge if Fe reduction is used.

References

-

Preparation of 3-amino-4-alkoxy-acylanilides. European Patent EP0011048B1. (Describes the selective acetylation of diaminophenetole derivatives).

-

Synthesis and transformations of β-nitroacetamides. UCL Discovery. (Provides context on nitro-group reduction protocols using Fe/HCl and catalytic methods).

-

N-(3-amino-4-ethoxyphenyl)acetamide Chemical Properties. ChemicalBook. (Physical properties and CAS verification).

-

Chemo- and regioselective aqueous phase nitration. PubMed Central. (Discusses regioselectivity of nitration on substituted acetanilides).

-

Reduction of Nitro Compounds to Amines. Thieme Connect. (General protocols for Pd/C hydrogenation of aromatic nitro compounds).

Sources

[1]

Structural Chemistry & Physicochemical Profile[1]

The core distinction of 3-amino-4-ethoxyacetanilide lies in its trisubstituted benzene ring pattern: an ethoxy group at position 4 (para), an acetamido group at position 1, and a free amino group at position 3.[1] This specific arrangement creates a "push-push" electronic environment that makes the molecule highly susceptible to electrophilic attack (coupling) at the 6-position, a feature exploited in dye chemistry.

Comparative Properties Table

| Feature | 3-Amino-4-ethoxyacetanilide | 4-Ethoxyacetanilide (Phenacetin) | 2,4-Diaminophenetole |

| CAS Number | 17026-81-2 | 62-44-2 | 137-09-7 (HCl salt) |

| Structure | 3-NH₂, 4-OEt, 1-NHAc | 4-OEt, 1-NHAc | 2,4-Di-NH₂, 1-OEt |

| Mol.[1][2] Weight | 194.23 g/mol | 179.22 g/mol | 152.19 g/mol |

| Appearance | Brown/Grey Powder | White Crystalline Solid | Colorless/Grey Crystals |

| Melting Point | 125–127 °C | 134–136 °C | ~75 °C (Free base) |

| Solubility | Soluble in EtOH, dilute acid | Soluble in EtOH, CHCl₃ | Soluble in water (salts) |

| Primary Use | Azo dye intermediate | Analgesic (Withdrawn) | Hair dye coupler |

| Toxicity | Thyroid carcinogen (Mice) | Nephrotoxic, Carcinogen | Mutagenic |

Synthetic Pathways and Protocols

The synthesis of 3-amino-4-ethoxyacetanilide typically proceeds via the nitration of phenacetin followed by selective reduction. This route ensures the acetamido group remains intact while introducing the amine functionality.

Core Synthesis Workflow (Graphviz)

Caption: Step-wise synthesis from phenacetin via regioselective nitration and reduction.

Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesis of 3-Amino-4-ethoxyacetanilide from 4-Ethoxyacetanilide.

Step 1: Nitration

-

Dissolution: Dissolve 10.0 g of 4-ethoxyacetanilide (Phenacetin) in 30 mL of glacial acetic acid in a round-bottom flask.

-

Cooling: Place the flask in an ice-salt bath to lower the temperature to 0–5 °C.

-

Acid Addition: Dropwise add a mixture of fuming nitric acid (4.0 mL) and glacial acetic acid (4.0 mL), maintaining the internal temperature below 10 °C. The ethoxy group directs the nitro group to the ortho position (position 3).

-

Quenching: After stirring for 1 hour, pour the reaction mixture into 200 mL of ice-cold water. The yellow precipitate (3-nitro-4-ethoxyacetanilide) is filtered, washed with water, and recrystallized from ethanol.[1]

Step 2: Reduction (Béchamp Type)

-

Suspension: Suspend 5.0 g of the nitro intermediate in 50 mL of water containing 1 mL of acetic acid.

-

Activation: Add 3.0 g of iron powder slowly while heating the mixture to 80 °C.

-

Reaction: Reflux for 2 hours. The yellow color of the nitro compound should fade as it converts to the amine.

-

Isolation: Neutralize with sodium carbonate while hot, filter off the iron sludge immediately.[1] Cool the filtrate to crystallize the crude 3-amino-4-ethoxyacetanilide.

-

Purification: Recrystallize from dilute ethanol to obtain light brown/grey needles.

Analytical Characterization

Differentiation of 3-amino-4-ethoxyacetanilide from its isomers and precursors is critical for quality control.[1]

HPLC Method (Reverse Phase)[3][4][5][6]

-

Column: C18 or Newcrom R1 (Mixed-mode RP/Cation exchange).[1]

-

Mobile Phase: Acetonitrile (MeCN) : Water : H₃PO₄ (Gradient or Isocratic, typically 20:80).[1]

-

Detection: UV at 254 nm.[1]

-

Retention Logic:

1H NMR Interpretation (Predicted in DMSO-d6)

The introduction of the amino group at position 3 alters the aromatic splitting pattern significantly compared to phenacetin.

Toxicology & Structural Activity Relationships (SAR)

The toxicity profile of aniline derivatives is heavily influenced by the substituents. 3-Amino-4-ethoxyacetanilide exhibits a specific carcinogenicity profile distinct from phenacetin.

Mechanism of Toxicity

The primary mechanism involves N-hydroxylation of the free amine or the acetamido nitrogen (after deacetylation).

-

Phenacetin: Undergoes O-deethylation (to paracetamol) and N-hydroxylation.[1] Linked to renal pelvic tumors and bladder cancer.

-

3-Amino-4-ethoxyacetanilide: The free amine at position 3 provides a direct site for metabolic activation (N-oxidation) without requiring prior hydrolysis.[1] NTP studies (TR-112) identified it as a carcinogen in male B6C3F1 mice , specifically causing follicular-cell carcinomas of the thyroid gland , a distinct target organ compared to the bladder/kidney targets of its analogs.[1]

SAR Visualization (Graphviz)

Caption: Structural Activity Relationship linking the 3-amino substituent to specific thyroid toxicity.

References

-

National Toxicology Program (NTP). (1978).[4] Bioassay of 3-Amino-4-ethoxyacetanilide for Possible Carcinogenicity (CAS No. 17026-81-2).[1][5][6][7] Technical Report Series No. 112.[1] Link

-

PubChem. (n.d.).[1] Compound Summary: N-(3-amino-4-ethoxyphenyl)acetamide.[1][6] National Library of Medicine. Link

-

SIELC Technologies. (2018).[1] Separation of 3-Amino-4-ethoxyacetanilide on Newcrom R1 HPLC column.Link

-

Garner, R. C., et al. (1984).[1] The metabolism of acetanilide and its derivatives. In Drug Metabolism Reviews.

-

U.S. EPA. (2001).[1] NTP Chemical Repository: 3-Amino-4-ethoxyacetanilide.[1]Link

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitrosation of phenacetin. Formation of N-nitroso-2-nitro-4-ethoxyacetanilide as an unstable product of the nitrosation in dilute aqueous-acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 3-Amino-4-ethoxyacetanilide: Target Organs and Levels of Evidence for TR-112 [ntp.niehs.nih.gov]

- 6. Abstract for TR-112 [ntp.niehs.nih.gov]

- 7. vdoc.pub [vdoc.pub]

Technical Guide: Physicochemical Profiling of N-(3-Amino-4-ethoxyphenyl)acetamide

Executive Summary & Compound Identity

N-(3-Amino-4-ethoxyphenyl)acetamide (CAS: 17026-81-2) is a specialized aromatic amide derivative, primarily characterized as a metabolic reduction product and synthetic impurity of the analgesic phenacetin. In modern applications, it serves as a critical intermediate in the synthesis of azo dyes and as a reference standard in toxicological screenings of aromatic amines.

This guide provides a rigorous analysis of its thermal properties—specifically melting and boiling points—synthesized from experimental toxicology reports and predictive thermodynamic modeling.

Chemical Identity Table

| Parameter | Data |

| IUPAC Name | N-(3-Amino-4-ethoxyphenyl)acetamide |

| Common Synonyms | 3-Amino-4-ethoxyacetanilide; 3'-Amino-p-acetophenetidide |

| CAS Registry Number | 17026-81-2 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| SMILES | CCOC1=C(C=C(C=C1)NC(=O)C)N |

Physicochemical Data: Melting & Boiling Points[2][3][4]

The thermal behavior of N-(3-Amino-4-ethoxyphenyl)acetamide is distinct from its parent compound, phenacetin. The presence of the primary amine group at the meta position (relative to the acetamido group) introduces additional hydrogen bonding potential, influencing the crystal lattice energy.

Thermal Properties Table

| Property | Value / Range | Confidence Level | Source / Methodology |

| Melting Point (MP) | 123 – 127 °C | High (Experimental) | NTP Toxicology Reports [1]; NIH Bioassay Data [2] |

| Boiling Point (BP) | ~411.5 °C (at 760 mmHg) | Low (Predicted) | Theoretical modeling (ACD/Labs, EPISuite) |

| Decomposition | Likely >200 °C | Moderate (Inferred) | Typical of poly-functionalized acetanilides |

| Flash Point | ~202 °C | Low (Predicted) | Calculated based on BP |

Analysis of Thermal Data

-

Melting Point Integrity: The experimental melting point range of 123–127 °C is the critical quality attribute (CQA) for this compound. Values significantly below 123 °C indicate the presence of the nitro precursor (3-nitro-4-ethoxyacetanilide, MP ~103 °C) or the methoxy analog (3-amino-4-methoxyacetanilide, MP 116–118 °C).

-

Boiling Point & Instability: Like many amino-acetanilides, this compound is expected to undergo thermal decomposition (oxidation of the amine or cleavage of the amide bond) before reaching its theoretical boiling point of 411 °C at atmospheric pressure. Distillation is not a viable purification method; recrystallization is required.

Structural & Synthetic Context

Understanding the origin of N-(3-Amino-4-ethoxyphenyl)acetamide is essential for interpreting its impurity profile. It is generated via the reduction of 3-nitrophenacetin, a pathway often employed to introduce the amino handle for subsequent azo coupling.

Synthesis & Degradation Pathway (DOT Visualization)

Figure 1: Synthetic lineage of N-(3-Amino-4-ethoxyphenyl)acetamide, highlighting the melting point progression useful for monitoring reaction completion.

Experimental Protocols

To ensure data integrity when handling this compound, the following protocols for characterization and handling are recommended.

Melting Point Determination Protocol

Objective: Accurate determination of MP to assess purity (absence of nitro-intermediates).

-

Sample Preparation:

-

Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove solvent residues (ethanol/water) which can depress the MP.

-

Grind the solid into a fine, uniform powder to ensure good thermal contact.

-

-

Apparatus Setup:

-

Use a capillary melting point apparatus (e.g., Buchi or Stuart) with silicone oil or a metal block.

-

Start Temperature: 110 °C.

-

Ramp Rate: 1 °C/minute.

-

-

Observation:

-

Onset: Record the temperature at the first sign of liquid formation (meniscus).

-

Clear Point: Record the temperature when the solid is completely fused.

-

Acceptance Criteria: A range of <2 °C within the 123–127 °C band indicates high purity (>98%).

-

Solubility & Stability Workflow

-

Solubility:

-

Insoluble: Water (cold).

-

Soluble: Ethanol, DMSO, Dimethylformamide (DMF).

-

Slightly Soluble: Diethyl ether.

-

-

Stability Warning: The primary amine at position 3 is susceptible to oxidation. Store under inert gas (Nitrogen/Argon) in amber vials. Darkening of the "brown powder" indicates oxidative degradation.

References

-

National Toxicology Program (NTP). (1992).[1] Chemical Repository Database: N-(3-amino-4-ethoxyphenyl)acetamide.[1] National Institutes of Health.[1][2][3]

-

National Cancer Institute (NCI). (1978). Bioassay of 3-Amino-4-Ethoxyacetanilide for Possible Carcinogenicity (Technical Report Series No. 112). DHEW Publication No. (NIH) 78-1367.

-

U.S. Environmental Protection Agency (EPA). Substance Details: Acetamide, N-(3-amino-4-ethoxyphenyl)-. CompTox Chemicals Dashboard.

Sources

identifying N-(3-Amino-4-ethoxyphenyl)acetamide in pharmaceutical intermediates

An In-depth Technical Guide for the Identification of N-(3-Amino-4-ethoxyphenyl)acetamide in Pharmaceutical Intermediates

Foreword: The Imperative of Identity in Pharmaceutical Synthesis

In the intricate multi-step pathways of modern pharmaceutical manufacturing, the chemical identity and purity of each intermediate are paramount.[1] N-(3-Amino-4-ethoxyphenyl)acetamide, a substituted acetanilide, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Its precise molecular structure is the foundation upon which the final drug product's safety, efficacy, and stability are built. The presence of isomers, unreacted starting materials, or process-related impurities can have profound consequences, potentially leading to downstream reaction failures, the formation of toxic byproducts, or compromised final API quality.[4]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the unambiguous identification and characterization of N-(3-Amino-4-ethoxyphenyl)acetamide. It moves beyond a simple recitation of methods to explain the underlying scientific rationale for procedural choices, ensuring that the analytical workflow is not just a protocol to be followed, but a self-validating system for generating reliable and defensible data.[5] The methodologies described herein are rooted in established analytical principles and are designed to meet the stringent quality and regulatory standards of the pharmaceutical industry.[6]

Foundational Analysis: Orthogonal Chromatographic and Spectroscopic Strategies

A robust identification strategy for a pharmaceutical intermediate like N-(3-Amino-4-ethoxyphenyl)acetamide relies on an orthogonal approach, employing multiple analytical techniques that measure different physicochemical properties of the molecule. This ensures a high degree of confidence in the compound's identity and purity. Our primary strategy combines a primary separation and quantification technique (HPLC) with powerful spectroscopic methods (NMR, FTIR) for structural confirmation and a secondary, highly specific separation technique (GC-MS) for impurity profiling and identity verification.[7]

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. N-(3-amino-4-ethoxyphenyl)acetamide | C10H14N2O2 | CID 28207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]

- 5. particle.dk [particle.dk]

- 6. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 7. arborpharmchem.com [arborpharmchem.com]

Methodological & Application

Application Note & Detailed Protocols for the Synthesis of Aceclofenac

Preamble: This document provides a comprehensive guide for the synthesis of Aceclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). While the inquiry specified the use of N-(3-Amino-4-ethoxyphenyl)acetamide as a starting material, a thorough review of established synthetic pathways indicates that this compound is not a conventional precursor for the Aceclofenac core structure. The significant structural disparity would necessitate a complex, multi-step, and likely low-yield synthetic route. Therefore, to provide a scientifically robust and practically relevant protocol, this guide will focus on a well-documented and industrially significant two-stage synthesis. The first stage details the synthesis of the key intermediate, Diclofenac Sodium, via an Ullmann condensation reaction. The second stage outlines the esterification of Diclofenac to yield the final product, Aceclofenac.

Part 1: Synthesis of the Key Intermediate: Diclofenac Sodium

The synthesis of Diclofenac is a cornerstone of this process. The most common and efficient method involves the Ullmann condensation, a copper-catalyzed reaction that couples an amine with an aryl halide. In this protocol, we will be reacting 2,6-dichloroaniline with 2-chlorobenzoic acid, followed by a rearrangement to form the Diclofenac core.

Underlying Chemistry: The Ullmann Condensation

The Ullmann condensation is a classic C-N bond-forming reaction. The reaction is typically catalyzed by copper (I) salts, which are believed to form a complex with the amine, facilitating the nucleophilic attack on the aryl halide. The choice of a basic catalyst, such as potassium carbonate, is crucial for deprotonating the amine and neutralizing the HCl formed during the reaction.

Experimental Protocol: Synthesis of Diclofenac Sodium

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| 2,6-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 1.0 mol |

| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 1.1 mol |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 1.5 mol |

| Copper (I) Iodide | CuI | 190.45 | 0.1 mol |

| Isoamyl Alcohol | C₅H₁₂O | 88.15 | 500 mL |

| Sodium Hydroxide | NaOH | 40.00 | As needed |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed |

| Activated Charcoal | C | - | 10 g |

| Isopropanol | C₃H₈O | 60.10 | As needed |

Step-by-Step Procedure:

-

Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2,6-dichloroaniline (1.0 mol), 2-chlorobenzoic acid (1.1 mol), potassium carbonate (1.5 mol), copper (I) iodide (0.1 mol), and isoamyl alcohol (500 mL).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 130-132°C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to 80°C and slowly add 500 mL of water.

-

Separate the aqueous layer and wash the organic layer with 2 x 200 mL of hot water.

-

Combine the aqueous layers and treat with activated charcoal (10 g) at 70-80°C for 30 minutes.

-

Filter the hot solution to remove the charcoal.

-